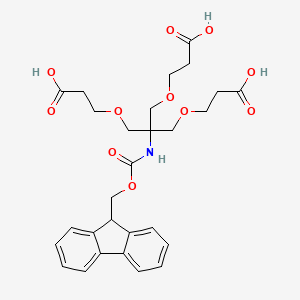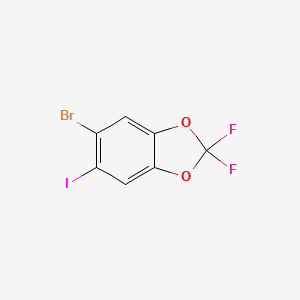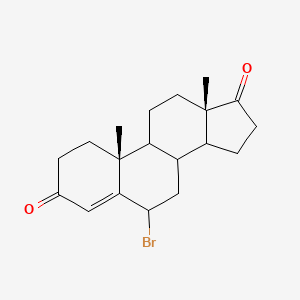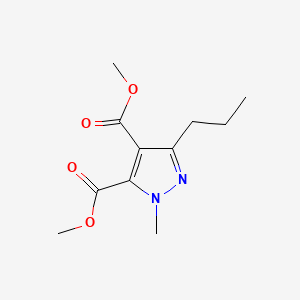
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is a complex organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is known for its stability under basic conditions and its ease of removal under mildly acidic conditions, making it a popular choice in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. This is followed by the introduction of the tri-(carboxyethoxymethyl) moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is used extensively in peptide synthesis. Its ability to protect amino groups while allowing for selective deprotection makes it invaluable in the stepwise assembly of peptides.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. Its stability and ease of removal make it suitable for creating peptides that can interact with biological targets without premature degradation.
Medicine
In medicine, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as part of drug delivery systems.
Industry
Industrially, this compound is used in the production of peptide-based materials, which have applications in fields such as materials science and nanotechnology.
作用机制
The mechanism by which Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The tri-(carboxyethoxymethyl) moiety provides additional functional groups that can be used for further chemical modifications.
相似化合物的比较
Similar Compounds
Boc-Amido-Tri-(carboxyethoxymethyl)-methane: Uses the tert-butyloxycarbonyl (Boc) group instead of the Fmoc group.
Cbz-Amido-Tri-(carboxyethoxymethyl)-methane: Uses the carbobenzoxy (Cbz) group.
Uniqueness
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is unique due to the Fmoc group’s stability under basic conditions and its ease of removal under mildly acidic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where these conditions are commonly used.
属性
分子式 |
C28H33NO11 |
|---|---|
分子量 |
559.6 g/mol |
IUPAC 名称 |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]propanoic acid |
InChI |
InChI=1S/C28H33NO11/c30-24(31)9-12-37-16-28(17-38-13-10-25(32)33,18-39-14-11-26(34)35)29-27(36)40-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,29,36)(H,30,31)(H,32,33)(H,34,35) |
InChI 键 |
MJJJFZQHAMICEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)


![(1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]](/img/structure/B14779861.png)
![tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14779865.png)
![[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B14779869.png)


![(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B14779892.png)
![Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14779896.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole](/img/structure/B14779904.png)

![(2R,3R,4S,5R)-2-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14779911.png)
![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)
